molecular formula C9H18N4 B13894408 1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine

1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine

Cat. No.: B13894408
M. Wt: 182.27 g/mol
InChI Key: YNYHCGDZEVKQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and industry. Pyrazole derivatives have been extensively studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Chemical Reactions Analysis

1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine has been widely studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis. This inhibition is often achieved through the binding of the compound to the active site of the target enzyme, preventing its normal function .

Comparison with Similar Compounds

1-[3-(Dimethylamino)-2-methylpropyl]pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

1-[3-(dimethylamino)-2-methylpropyl]pyrazol-4-amine

InChI

InChI=1S/C9H18N4/c1-8(5-12(2)3)6-13-7-9(10)4-11-13/h4,7-8H,5-6,10H2,1-3H3

InChI Key

YNYHCGDZEVKQKH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)N)CN(C)C

Origin of Product

United States

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